4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide
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Overview
Description
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a morpholine ring, a nitro group, and a dihydrothiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide typically involves the condensation of 3-methyl-4-nitro-2,5-dihydrothiophene 1,1-dioxide with morpholine under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol, with catalytic amounts of β-alanine and acetic acid to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The sulfone group can be reduced to a sulfide group.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-morpholin-4-yl-3-amino-2,3-dihydrothiophene 1,1-dioxide, while substitution reactions can yield various derivatives with different functional groups.
Scientific Research Applications
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory and antimicrobial properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with enzymes or proteins, leading to inhibition or modulation of their activity. The morpholine ring can also interact with biological targets, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-benzylidene-4-nitro-2,5-dihydrothiophene 1,1-dioxide: This compound has a similar dihydrothiophene ring with a nitro group but lacks the morpholine ring.
4-morpholin-4-yl-2,3-dihydrothiophene 1,1-dioxide: This compound lacks the nitro group but has a similar morpholine and dihydrothiophene structure.
Uniqueness
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide is unique due to the presence of both the morpholine ring and the nitro group, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-morpholin-4-yl-3-nitro-2,3-dihydrothiophene 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O5S/c11-10(12)8-6-16(13,14)5-7(8)9-1-3-15-4-2-9/h5,8H,1-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEOBSWLTLRDMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CS(=O)(=O)CC2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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